molecular formula C23H22N4OS B3201287 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1019103-14-0

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No. B3201287
M. Wt: 402.5 g/mol
InChI Key: WPHXGRGEXLSWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. It is a potential drug candidate due to its various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. Furthermore, it activates the caspase-dependent apoptotic pathway and inhibits the PI3K/Akt signaling pathway, which are involved in cancer cell survival and proliferation.

Biochemical And Physiological Effects

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide has been found to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression. Moreover, it induces apoptosis in cancer cells and inhibits tumor growth.

Advantages And Limitations For Lab Experiments

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level. It also exhibits potent biological activities at low concentrations, making it a useful tool for studying various biological processes. However, it has some limitations, such as its poor solubility in water and low bioavailability, which may limit its use in vivo.

Future Directions

There are several future directions for the research of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to explore its structure-activity relationship (SAR) to optimize its biological activities and pharmacokinetic properties. Furthermore, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, its potential toxicity and side effects need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a promising chemical compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its biological activities and pharmacokinetic properties.

Scientific Research Applications

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it has shown potent anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, it has demonstrated antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-15-7-9-19(10-8-15)20-14-29-23(24-20)27-21(12-17(3)26-27)25-22(28)13-18-6-4-5-16(2)11-18/h4-12,14H,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHXGRGEXLSWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Reactant of Route 5
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.